N-(4-(α-bromopropionyloxy)phenyl)maleimide
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Overview
Description
N-(4-(α-bromopropionyloxy)phenyl)maleimide is a chemical compound with the molecular formula C13H10BrNO4 and a molecular weight of 324.13 g/mol . This compound is known for its unique structure, which includes a maleimide group and a bromopropionyloxyphenyl group. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
The synthesis of N-(4-(α-bromopropionyloxy)phenyl)maleimide typically involves the reaction of 4-hydroxyphenylmaleimide with α-bromopropionyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(4-(α-bromopropionyloxy)phenyl)maleimide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the α-bromopropionyloxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Addition Reactions: The maleimide group can participate in Diels-Alder reactions with dienes, forming cycloaddition products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include nucleophiles like amines, thiols, and dienes for substitution and addition reactions, respectively. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-(α-bromopropionyloxy)phenyl)maleimide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification purposes.
Medicine: Research into its potential biological activity suggests it may have applications in drug development, particularly as an inhibitor of specific enzymes or as a precursor for bioactive compounds.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism by which N-(4-(α-bromopropionyloxy)phenyl)maleimide exerts its effects is primarily through its reactivity with nucleophiles. The bromine atom in the α-bromopropionyloxy group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity can be harnessed in various applications, such as enzyme inhibition or bioconjugation.
Comparison with Similar Compounds
N-(4-(α-bromopropionyloxy)phenyl)maleimide can be compared with other N-phenylmaleimide derivatives, such as N-(4-chlorophenyl)maleimide and N-(4-methoxyphenyl)maleimide . These compounds share a similar maleimide core but differ in their substituents on the phenyl ring. The unique α-bromopropionyloxy group in this compound provides distinct reactivity, making it particularly useful for specific applications where bromine reactivity is advantageous.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, bioconjugation, and potential drug development. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
CAS No. |
1226511-21-2 |
---|---|
Molecular Formula |
C13H8Cl2N2O2S |
Molecular Weight |
0 |
Synonyms |
N-(4-(α-bromopropionyloxy)phenyl)maleimide |
Origin of Product |
United States |
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